molecular formula C14H10ClIN2O2S B8772944 5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8772944
M. Wt: 432.7 g/mol
InChI Key: FVFQYOLFKLWEOS-UHFFFAOYSA-N
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Description

5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is characterized by the presence of chlorine and iodine atoms at the 5 and 4 positions, respectively, and a tosyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of a pyrrolo[2,3-b]pyridine precursor. The process includes:

    Halogenation: Introduction of chlorine and iodine atoms into the pyrrolo[2,3-b]pyridine core.

    Tosylation: Addition of a tosyl group at the 1 position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation and tosylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogens and the tosyl group can influence its binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Uniqueness

5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positions of the chlorine and iodine atoms and the presence of the tosyl group

Properties

Molecular Formula

C14H10ClIN2O2S

Molecular Weight

432.7 g/mol

IUPAC Name

5-chloro-4-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(16)12(15)8-17-14(11)18/h2-8H,1H3

InChI Key

FVFQYOLFKLWEOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ambient suspension of sodium hydride (0.560 g, 23.34 mmol) in N,N-dimethylformamide (40 mL) was added a solution of 5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (5.0 g, 17.95 mmol) (Example 1E) in N,N-dimethylformamide (10 mL) slowly. The reaction was stirred for 0.5 hours, and a solution of para-toluenesulfonyl chloride (3.59 g, 18.85 mmol) in N,N-dimethylformamide (8 mL) was added. The reaction was stirred for 1 hour and was then quenched by pipetting the reaction portionwise into water (50 mL) with vigorous stirring. The solid was filtered and air-dried to give the title compound as a solid. MS ESI(+) m/z 433 [M+H]+.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.59 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three

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